Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

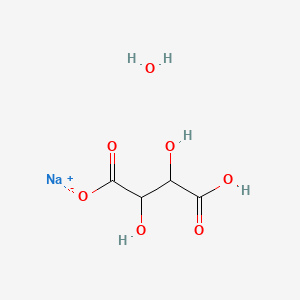

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, also known as Sodium bitartrate monohydrate, is a chemical compound with the molecular formula C4H5NaO6 . It is an intermediate in L-valine catabolism and anabolism .

Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 5 hydrogen atoms, 1 sodium atom, and 6 oxygen atoms . The average molecular mass is 172.069 Da .Physical And Chemical Properties Analysis

This compound is a white crystalline substance . It is soluble in water, and its water solution has an acidic reaction .科学的研究の応用

Crystal Structure Analysis

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate is studied for its crystal structure. Jovita et al. (2014) analyzed the crystal structure of a molecular salt containing this compound, revealing a complex three-dimensional structure formed through hydrogen bonds (Jovita et al., 2014).

Chemical Degradation Studies

Niemelä (2007) investigated the thermochemical degradation of cellulose in sodium hydroxide, which produced various carboxylic acids, including compounds related to this compound (Niemelä, 2007).

Magnetic Interactions

Gilroy et al. (2009) studied the verdazyl radical clathrate hydrate, which involves this compound in its structure. This study revealed strong antiferromagnetic exchange interactions in the crystalline structure (Gilroy et al., 2009).

Hydration and Hydrogen Bond Studies

Farrell et al. (2002) focused on the hydrogen-bonded adduct of this compound, revealing insights into its supramolecular architecture (Farrell et al., 2002).

Inhibition Studies

Galardy and Kortylewicz (1984) explored the inhibition properties of analogues of this compound, contributing to our understanding of its potential in biochemical applications (Galardy & Kortylewicz, 1984).

作用機序

Target of Action

Sodium bitartrate monohydrate, also known as Sodium hydrogen tartrate monohydrate or Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate, is primarily used in laboratory settings and for the synthesis of substances . .

Mode of Action

It’s known that sodium bitartrate monohydrate can be used as an analytical reagent in a test for ammonium cation, which gives a white precipitate .

Biochemical Pathways

As an analytical reagent, it may interact with certain biochemical pathways during testing procedures .

Pharmacokinetics

It’s known that sodium bitartrate monohydrate is soluble in water , which could potentially influence its bioavailability.

Result of Action

As an analytical reagent, it can cause a reaction that results in a white precipitate when testing for ammonium cation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium bitartrate monohydrate. For instance, it’s known that Sodium bitartrate monohydrate is soluble in water , so the presence of water can influence its action. Additionally, Sodium bitartrate monohydrate is combustible, and the development of hazardous combustion gases or vapors is possible in the event of fire .

生化学分析

Biochemical Properties

Sodium 3-carboxy-2,3-dihydroxypropanoate hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in reactions with enzymes such as dehydrogenases and oxidoreductases, which facilitate the conversion of substrates into products through oxidation-reduction processes . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects are essential for understanding how cells respond to different stimuli and maintain their functional integrity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, altering their activity and thereby influencing metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is vital for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it essential to study these aspects for potential therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localizations are crucial for understanding how the compound exerts its effects and for designing targeted therapeutic strategies.

特性

IUPAC Name |

sodium;2,3,4-trihydroxy-4-oxobutanoate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVQEXSQFBTIRD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635539 |

Source

|

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6131-98-2 |

Source

|

| Record name | Sodium 3-carboxy-2,3-dihydroxypropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the crystal structure of sodium hydrogen tartrate monohydrate?

A: Sodium hydrogen (+)-tartrate monohydrate forms a network polymer structure. All tartrate oxygen atoms, except for the protonated carboxyl oxygen, participate in bonding with four distinct sodium complexes. Each sodium ion is coordinated to eight oxygen atoms, forming a distorted bi-face capped trigonal prismatic geometry. The water molecule plays a crucial role by completing the sodium coordination sphere and participating in multiple hydrogen bonds. [] This structure differs from the anhydrous univalent cation (+)-tartrate salts (K+, Rb+, Cs+, Tl+, NH4+), highlighting the influence of the water molecule on the crystal packing. []

Q2: How does the structure of sodium hydrogen tartrate monohydrate compare to similar compounds?

A: While sodium hydrogen (+)-tartrate monohydrate forms a hydrate, similar compounds with other univalent cations like potassium, rubidium, cesium, thallium, and ammonium exist as anhydrous salts. [] This difference in hydration impacts the crystal structure and potentially influences properties like solubility and stability.

Q3: What methods have been used to grow single crystals of sodium hydrogen tartrate monohydrate?

A: Researchers have successfully grown single crystals of sodium hydrogen tartrate monohydrate doped with organometallic compounds using the gel growth technique. [] This method allows for controlled crystal growth and the incorporation of dopants, potentially leading to materials with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1358398.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)

![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)